Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate;hydrochloride
CAS No.: 2253638-64-9
Cat. No.: VC6196773
Molecular Formula: C15H24ClN3O2
Molecular Weight: 313.83
* For research use only. Not for human or veterinary use.
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CAS No. | 2253638-64-9 |
---|---|
Molecular Formula | C15H24ClN3O2 |
Molecular Weight | 313.83 |
IUPAC Name | benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C15H23N3O2.ClH/c1-16-7-8-17-9-11-18(12-10-17)15(19)20-13-14-5-3-2-4-6-14;/h2-6,16H,7-13H2,1H3;1H |
Standard InChI Key | ZJMSCYQQWAOIOI-UHFFFAOYSA-N |
SMILES | CNCCN1CCN(CC1)C(=O)OCC2=CC=CC=C2.Cl |
Structural and Molecular Characteristics
Core Architecture
The compound’s piperazine ring is substituted at the 1-position with a benzyloxycarbonyl group and at the 4-position with a 2-(methylamino)ethyl chain. The hydrochloride salt enhances solubility and stability, a common modification for bioactive intermediates . Key structural identifiers include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₅H₂₄ClN₃O₂ | |
Molecular Weight | 313.83 g/mol | |
IUPAC Name | Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate hydrochloride | |
SMILES | CNCCN1CCN(CC1)C(=O)OCC2=CC=CC=C2.Cl |
The piperazine ring’s conformation influences hydrogen bonding and electrostatic interactions, critical for its role as a scaffold in drug design .
Spectroscopic and Computational Data
While experimental spectral data (e.g., NMR, IR) are unavailable in the provided sources, the InChIKey (ZJMSCYQQWAOIOI-UHFFFAOYSA-N) facilitates computational modeling. The 2-(methylamino)ethyl side chain introduces basicity, with predicted pKa values analogous to alkylamines (≈10–11) . The benzyl group contributes hydrophobicity, balancing the molecule’s amphiphilic character.
Synthesis and Chemical Reactivity
Synthetic Pathways
Though direct synthesis protocols are undisclosed, analogous piperazine derivatives suggest a multi-step approach:
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Piperazine Functionalization: N-alkylation of piperazine with 2-chloroethylmethylamine introduces the 2-(methylamino)ethyl group .
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Carboxylation: Reaction with benzyl chloroformate forms the 1-carboxylate ester .
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Salt Formation: Treatment with HCl yields the hydrochloride salt .
Reactivity and Modifications
The secondary amine in the 2-(methylamino)ethyl chain is susceptible to acylation or alkylation, enabling further derivatization. The benzyl ester can be hydrolyzed to a carboxylic acid under acidic or basic conditions, offering a handle for prodrug strategies .
Physicochemical Properties
Solubility and Stability
As a hydrochloride salt, the compound exhibits moderate water solubility, though exact values are unreported . Stability under ambient conditions is presumed typical for organic salts, with degradation risks under extreme pH or temperatures.
Thermodynamic Parameters
Boiling and melting points remain unspecified, but the molecular weight and polar groups suggest a solid-state structure at room temperature. The lack of crystallinity data necessitates further experimental characterization.
Applications in Pharmaceutical Research
Intermediate for Bioactive Molecules
The compound’s primary use lies in synthesizing complex molecules targeting neurological and inflammatory pathways. For example, piperazine derivatives are explored as fatty acid amide hydrolase (FAAH) inhibitors for pain and anxiety treatment .
Structure-Activity Relationship (SAR) Contributions
The 2-(methylamino)ethyl side chain may enhance binding to amine receptors (e.g., serotonin or dopamine receptors), while the benzyl group modulates lipophilicity for blood-brain barrier penetration .
Future Directions and Research Gaps
Analytical Characterization
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